4-Chloropicolinimidamide hydrochloride
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry and materials science. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a particularly prominent scaffold. chemicalbook.com It is a key component in numerous natural products, pharmaceuticals, and functional materials. chemicalbook.comnih.gov The presence of the nitrogen atom in the pyridine ring imparts distinct chemical properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. chemicalbook.com
The introduction of a chlorine atom onto the pyridine ring, as seen in 4-Chloropicolinimidamide (B11767042) hydrochloride, is a common strategy in medicinal chemistry. Halogen atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com Chlorine, in particular, is frequently incorporated into drug candidates to enhance their therapeutic profiles. mdpi.com
Significance of Picolinimidamide (B1582038) Scaffolds in Modern Organic Synthesis
The picolinimidamide moiety, which is the core of 4-Chloropicolinimidamide hydrochloride, is a derivative of picolinic acid. Picolinamide-based structures have been investigated for a range of biological activities. For instance, novel picolinamide (B142947) derivatives have been synthesized and evaluated as potential inhibitors of VEGFR-2 kinase, a target in cancer therapy. These studies highlight the utility of the picolinamide scaffold in the design of bioactive compounds.
The "scaffold-hopping" approach in drug design often utilizes fragments like picolinamides to create new molecules with improved potency and selectivity. The ability to readily modify the picolinamide scaffold, for example by introducing substituents like the chloro group in this compound, makes it a valuable platform for generating chemical diversity in drug discovery programs.
Overview of Research Trajectories for this compound
Direct and specific research on this compound is not evident in the current body of scientific literature. Its primary role appears to be that of a synthetic intermediate. Researchers would likely acquire this compound to use as a starting material for the synthesis of more elaborate molecules where the 4-chloropicolinimidamide core is a desired structural feature.
The potential research applications of this compound would be in the creation of novel derivatives for various fields, including:
Medicinal Chemistry: As a precursor for new potential therapeutic agents. The imidamide group can be a bioisostere for other functional groups, and the chloro-substituted pyridine ring can be a key pharmacophoric element.
Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry.
Materials Science: As a building block for functional organic materials.
However, without specific published studies, these trajectories remain speculative. The scientific community has yet to publish detailed investigations into the synthesis, characterization, and direct applications of this compound.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloropyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-4-1-2-10-5(3-4)6(8)9;/h1-3H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESAARZNMYTITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619346 | |
| Record name | 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688753-58-4 | |
| Record name | 4-Chloropyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloropyridine-2-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloropicolinimidamide Hydrochloride
Established Synthetic Pathways and Precursors to 4-Chloropicolinimidamide (B11767042) Hydrochloride
The traditional synthesis of 4-Chloropicolinimidamide hydrochloride is a multi-step process that hinges on the creation of a key precursor, 4-chloropicolinonitrile, followed by the formation of the imidamide functional group.
Imidamide Formation Routes on the Picoline Nucleus
The most prominent and historically significant method for the formation of an imidamide from a nitrile, such as 4-chloropicolinonitrile, is the Pinner reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, known as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate is then treated with ammonia (B1221849) to yield the desired amidine. wikipedia.orgnrochemistry.com
The general mechanism of the Pinner reaction for this synthesis can be outlined as follows:
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyano group of 4-chloropicolinonitrile by a strong acid, typically anhydrous hydrogen chloride (HCl) gas. This activation makes the carbon atom of the nitrile group more electrophilic. numberanalytics.com
Nucleophilic Attack by Alcohol: An alcohol, commonly ethanol, then acts as a nucleophile, attacking the electrophilic carbon of the activated nitrile. This results in the formation of a protonated imino ester.
Formation of the Pinner Salt: The protonated imino ester is then deprotonated by a chloride ion to form the stable imino ester hydrochloride, or Pinner salt.
Ammonolysis: The isolated Pinner salt is subsequently treated with ammonia. The ammonia attacks the imino carbon, leading to the displacement of the alkoxy group and the formation of the amidine, which is then protonated by the acidic conditions to yield this compound. nrochemistry.com
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester. nrochemistry.com Low temperatures are also favored to enhance the stability of the thermodynamically unstable imino ester hydrochloride intermediate. wikipedia.org
| Stage | Reactants | Key Conditions | Intermediate/Product |
| Pinner Salt Formation | 4-Chloropicolinonitrile, Anhydrous Alcohol (e.g., Ethanol), Anhydrous HCl | Anhydrous, Low Temperature | Ethyl 4-chloropicolinimidate hydrochloride |
| Amidine Formation | Ethyl 4-chloropicolinimidate hydrochloride, Ammonia | Anhydrous | This compound |
Regioselective Chlorination Strategies for Picolinimidamide (B1582038) Scaffolds
The synthesis of this compound requires the specific placement of a chlorine atom at the C4 position of the pyridine (B92270) ring. The most common and effective strategy is to introduce the chlorine atom onto the pyridine ring before the formation of the imidamide group. This is achieved through the synthesis of 4-chloropicolinonitrile from precursors like 4-aminopyridine (B3432731) or other substituted pyridines.
One established method for the synthesis of 4-chloropyridine (B1293800) derivatives involves a Sandmeyer-type reaction starting from 4-aminopyridine. The amino group is first diazotized using a nitrous acid salt in the presence of a strong acid, and the resulting diazonium salt is then displaced by a chloride ion. google.com
Alternatively, direct chlorination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom. However, chlorination can be facilitated by using pyridine N-oxides, which activate the 4-position towards electrophilic substitution. The resulting 4-chloropyridine N-oxide can then be deoxygenated and the other functional groups elaborated to yield the desired precursor.
Direct regioselective chlorination of a pre-formed picolinimidamide scaffold is less common and presents significant challenges. The imidamide group can influence the electronic properties of the pyridine ring, potentially directing chlorination to other positions or leading to a mixture of products.
Novel and Green Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic Methods in this compound Synthesis
Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to facilitate challenging transformations. For the synthesis of amidines, several catalytic methods have been developed as alternatives to the classical Pinner reaction.
For instance, copper-catalyzed reactions have been shown to be effective in the synthesis of N-substituted amidines from nitriles and amines. mdpi.com These methods often offer milder reaction conditions and broader substrate scope. Cobalt-catalyzed multi-component reactions have also been reported for the synthesis of functionalized amidines. researchgate.net While not yet specifically reported for this compound, these catalytic systems present a promising avenue for future synthetic development.
The use of Lewis acids other than traditional Brønsted acids to promote Pinner-type reactions is another area of active research. nih.gov These can sometimes offer improved yields and milder conditions.
| Catalytic Approach | Metal/Catalyst | Potential Advantages |
| Copper-Catalyzed Amidation | Copper salts (e.g., CuCl) | Milder conditions, potential for wider amine scope |
| Cobalt-Catalyzed Multi-component Reaction | Cobalt complexes | Atom and step economy |
| Lewis Acid-Promoted Pinner Reaction | Various Lewis acids | Milder conditions, alternative to strong Brønsted acids |
Sustainable Synthetic Route Development for this compound
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. Two key technologies in this area are microwave-assisted synthesis and flow chemistry.
Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. ajrconline.orgyoutube.commdpi.com The synthesis of various heterocyclic compounds, including pyridines and quinazolinones, has been successfully demonstrated using microwave assistance. mdpi.comnih.gov This technique could potentially be applied to both the precursor synthesis and the Pinner reaction itself, offering a more energy-efficient route.
Flow chemistry involves performing chemical reactions in a continuous-flow reactor rather than in a traditional batch-wise manner. noelresearchgroup.comnih.govyoutube.comyoutube.com This technology offers several advantages, including enhanced safety, better control over reaction parameters (temperature, pressure, and mixing), and easier scalability. nih.govyoutube.com The synthesis of amides and other functional groups has been extensively studied in flow reactors. numberanalytics.com For the synthesis of this compound, a flow-based Pinner reaction could offer significant improvements in terms of safety and process control, particularly when handling anhydrous HCl and ammonia.
Optimization of this compound Synthesis for Research Scale-Up
Transitioning a synthetic route from a laboratory-scale procedure to a larger, research-scale production requires careful optimization of several parameters to ensure safety, efficiency, and reproducibility. helgroup.com
For the Pinner reaction-based synthesis of this compound, key considerations for scale-up include:
Reagent Handling: The use of anhydrous HCl gas can be challenging on a larger scale. Alternative methods for introducing HCl, such as using a solution of HCl in an anhydrous solvent, may be more practical.
Temperature Control: The Pinner reaction is often exothermic. Efficient heat management is crucial to maintain the optimal reaction temperature and prevent the formation of byproducts. numberanalytics.com
Mixing: Ensuring efficient mixing of the reactants is vital for achieving a consistent reaction rate and high yield, especially in heterogeneous reaction mixtures. helgroup.com
Work-up and Purification: The isolation and purification of the final product need to be scalable. This may involve optimizing crystallization conditions or developing alternative purification strategies.
The choice of solvent, catalyst loading, and reaction time are all critical parameters that need to be fine-tuned during the optimization process to maximize yield and purity while ensuring a safe and robust process. numberanalytics.com
| Parameter | Laboratory Scale | Scale-Up Consideration |
| HCl Source | Gaseous HCl | Solution of HCl in anhydrous solvent |
| Temperature | Ice bath | Jacketed reactor with precise temperature control |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer |
| Purification | Chromatography | Crystallization, filtration |
By carefully considering these factors, the synthesis of this compound can be effectively scaled up to meet the demands of further research and development.
Reactivity and Reaction Mechanisms of 4 Chloropicolinimidamide Hydrochloride
Nucleophilic and Electrophilic Reactivity Studies of 4-Chloropicolinimidamide (B11767042) Hydrochloride
Reactivity of the Imidamide Functionality in 4-Chloropicolinimidamide Hydrochloride
The imidamide group (-C(=NH)NH2) is a nitrogen analog of a carboxylic acid and exhibits a rich and varied reactivity profile. It can act as both a nucleophile, owing to the lone pairs on the nitrogen atoms, and as a precursor to electrophilic species upon activation.
Nucleophilic Character: The nitrogen atoms of the imidamide group possess lone pairs of electrons, rendering them nucleophilic. The sp2-hybridized nitrogen is generally less basic and nucleophilic than the sp3-hybridized nitrogen. Protonation, as in the hydrochloride salt, significantly reduces the nucleophilicity of the nitrogen atoms by engaging their lone pairs. However, under basic conditions, the free base can be generated, restoring its nucleophilic character. This nucleophilicity is central to its role in the synthesis of various heterocyclic systems. For instance, amidines, the class of compounds to which 4-chloropicolinimidamide belongs, are known to react with various electrophiles.
Electrophilic Character and Precursor Reactivity: While inherently nucleophilic, the imidamide carbon can be rendered electrophilic. Activation of the imidamide, for example, through reaction with trifluoromethanesulfonic anhydride, can facilitate the addition of amines to form trisubstituted amidines. Furthermore, the imidamide functionality is a key precursor in the synthesis of various nitrogen-containing heterocycles such as pyridines, pyrimidines, and imidazoles.
A notable reaction involving a related picolinimidamide (B1582038) derivative is its participation in cycloaddition reactions. For example, this compound has been used in the synthesis of cycloalkyl pyrimidines, showcasing the reactivity of the imidamide group in forming new ring systems.
Reactivity of the Chlorinated Pyridine (B92270) Ring in this compound
The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent electronic property dictates its reactivity towards both nucleophiles and electrophiles. The presence of a chlorine atom at the 4-position further influences this reactivity.
Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which are electronically deficient. The chlorine atom at the 4-position of this compound is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNA_r) reactions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For example, 4-chloropyridine (B1293800) readily reacts with dimethylamine (B145610) to yield 4-dimethylaminopyridine. vaia.com The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions.
The general mechanism for the SNA_r reaction at the 4-position of the pyridine ring involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-like complex. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this intermediate, facilitating the reaction.
Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene. Reactions such as nitration, sulfonation, and halogenation require harsh conditions. The deactivating effect of the pyridine nitrogen, which is further enhanced by protonation in acidic media (as in the hydrochloride salt), directs incoming electrophiles primarily to the 3- and 5-positions. However, the presence of the activating imidamide group and the deactivating chloro group complicates the regiochemical outcome of such reactions.
Stereochemical Aspects and Regioselectivity in this compound Transformations
Stereochemistry: As this compound itself is an achiral molecule, reactions at the aromatic ring or the imidamide group will not inherently introduce chirality unless a chiral reagent, catalyst, or substrate is used. If a reaction involving this compound leads to the formation of a new chiral center, a racemic mixture of enantiomers would typically be expected in the absence of any chiral influence. For instance, if a nucleophilic addition to the imidamide carbon were to proceed and generate a new stereocenter, both possible stereoisomers would likely be formed in equal amounts.
Regioselectivity: Regioselectivity is a critical consideration in the reactions of this compound due to the presence of multiple reactive sites.
Nucleophilic Attack: In nucleophilic substitution reactions, the attack will overwhelmingly occur at the 4-position of the pyridine ring, leading to the displacement of the chlorine atom. This is due to the strong activation of this position for nucleophilic attack by the ring nitrogen. The imidamide group is generally less electrophilic than the C4 position of the pyridine ring under typical SNA_r conditions.
Electrophilic Attack: For electrophilic aromatic substitution, the situation is more complex. The pyridine nitrogen directs electrophiles to the 3- and 5-positions. However, the directing effects of the imidamide and chloro substituents would also need to be considered. The precise regiochemical outcome would likely be a mixture of products and would depend heavily on the specific electrophile and reaction conditions.
Functionalization involving the Imidamide Group: When the imidamide group itself is the site of reaction, for example in cyclization reactions, the regioselectivity is determined by the nature of the other reactant and the reaction mechanism. In the synthesis of substituted pyrimidines, the imidamide provides the N-C-N unit, and the regiochemistry of the final product depends on the structure of the β-dicarbonyl compound or its equivalent used in the condensation.
The regioselective functionalization of substituted pyridines is a well-studied area. For instance, the functionalization of 2-chloropyridines has been shown to be highly regioselective, and similar principles would apply to this compound. mdpi.com
Reaction Kinetics and Mechanistic Elucidation for this compound-Involved Processes
Detailed kinetic and mechanistic studies specifically on this compound are not widely available in the public domain. However, the kinetics and mechanisms of the key reactions it undergoes can be inferred from studies on analogous systems.
Kinetics of Nucleophilic Aromatic Substitution: The kinetics of SNA_r reactions on chloropyridines have been investigated. These reactions generally follow second-order kinetics, being first order in both the chloropyridine substrate and the nucleophile. The rate of reaction is influenced by several factors:
Nucleophile: Stronger, more polarizable nucleophiles generally react faster.
Solvent: Polar aprotic solvents are often used to dissolve the reactants and can influence the reaction rate.
Leaving Group: The nature of the leaving group is crucial; chloride is a good leaving group for these reactions.
Electronic Effects: Electron-withdrawing groups on the pyridine ring generally increase the rate of nucleophilic substitution by stabilizing the anionic intermediate.
Mechanistic Pathways:
SNA_r Mechanism: The most common mechanism for the substitution of the chloro group is the SNA_r mechanism, which proceeds through a two-step addition-elimination sequence involving a Meisenheimer-like intermediate.
Concerted SNA_r: In some cases, particularly with highly reactive nucleophiles and leaving groups, a concerted mechanism where bond formation and bond breaking occur simultaneously has been proposed for nucleophilic aromatic substitutions. nih.gov
Reaction Mechanisms Involving the Imidamide Group: Mechanistic studies of reactions involving the imidamide group, such as cyclocondensations, often reveal complex pathways. For example, in the formation of pyrimidines, the mechanism typically involves initial nucleophilic attack by one of the imidamide nitrogens on a carbonyl group of the reaction partner, followed by cyclization and dehydration.
A patent describing the use of this compound in the synthesis of ferroportin inhibitors provides an example of its reactivity in a multi-step synthesis, though detailed mechanistic studies are not provided. mdpi.com
Data on Related Compound Reactivity
To illustrate the principles discussed, the following table provides representative data on the reactivity of related pyridine and imidamide compounds.
| Compound/Reaction Type | Reagent/Conditions | Product/Observation | Reference |
| Nucleophilic Substitution | 4-Chloropyridine with Dimethylamine | 4-Dimethylaminopyridine | vaia.com |
| Cyclocondensation | This compound with methyl 2-oxocyclopentane-1-carboxylate / NaOMe, MeOH, 70 °C | 2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol | mdpi.com |
| Electrophilic Halogenation | Pyridine with F2/N2, -40 °C | N-Fluoropyridinium fluoride | General Pyridine Reactivity |
| Nucleophilic Substitution | 2-Fluoropyridine with dialkylamine | 2-(Dialkylamino)pyridine | bath.ac.uk |
Applications of 4 Chloropicolinimidamide Hydrochloride in Advanced Organic Synthesis
4-Chloropicolinimidamide (B11767042) Hydrochloride as a Key Building Block for Complex Heterocyclic Systems
The inherent functionalities of 4-Chloropicolinimidamide hydrochloride—a pyridine (B92270) ring activated by a chlorine atom and bearing a reactive imidamide group—theoretically position it as a prime candidate for the synthesis of diverse heterocyclic scaffolds.
Construction of Fused and Bridged Heterocyclic Compounds Utilizing this compound
The synthesis of fused and bridged heterocyclic compounds often relies on starting materials possessing multiple reaction sites that can undergo sequential or concerted cyclization reactions. While general strategies for creating such complex architectures are well-established, specific examples employing this compound are not readily found in the current body of scientific literature.
Theoretically, the 4-chloro-substituted pyridine ring could participate in nucleophilic aromatic substitution (SNAr) reactions, while the picolinimidamide (B1582038) moiety offers sites for condensation or cycloaddition. This dual reactivity could, in principle, be exploited for the construction of novel fused systems. For instance, reaction with a bifunctional nucleophile could lead to an initial substitution at the 4-position of the pyridine ring, followed by an intramolecular cyclization involving the imidamide group.
Similarly, the formation of bridged systems often involves intramolecular bond formations across a pre-existing ring. Methodologies for such constructions have been reported for various heterocyclic systems. However, the application of these methods to this compound has not been documented.
Role in Diversification of Picoline-Based Scaffolds via Functionalization
The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. The chlorine atom at the 4-position of this compound represents a key handle for diversification through cross-coupling reactions.
Despite the widespread use of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) for the functionalization of chloropyridines, specific studies detailing these transformations on this compound are absent from the literature. The successful application of these methods would allow for the introduction of a wide array of substituents (aryl, alkyl, amino, etc.) at the 4-position, thereby enabling the generation of libraries of novel picoline-based compounds. The compatibility of the picolinimidamide moiety under these reaction conditions would be a critical factor to investigate.
Synthetic Transformations Involving the Picolinimidamide Moiety of this compound
The picolinimidamide functional group itself presents a range of synthetic possibilities. Imidamides can act as precursors to various nitrogen-containing heterocycles, such as triazoles, tetrazoles, or pyrimidines, through reactions with appropriate reagents.
For example, the reaction of imidamide hydrochlorides with orthoesters or similar one-carbon synthons can lead to the formation of 1,2,4-triazole (B32235) rings. Cycloaddition reactions with azides could potentially yield tetrazole derivatives. However, research specifically exploring these transformations on the picolinimidamide moiety of this compound has not been reported. The electronic influence of the 4-chloropyridyl group on the reactivity of the imidamide is a subject that awaits experimental investigation.
Use of this compound in Multi-Component and Domino Reactions
Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. The structural features of this compound suggest its potential as a substrate in such processes.
An MCR could theoretically involve the simultaneous reaction of the imidamide group, the pyridine nitrogen, and the chloro-substituent with other reactants. Similarly, a domino reaction could be initiated at one of the functional groups, leading to a cascade of intramolecular transformations. While the development of novel MCRs and domino reactions is an active area of research, the inclusion of this compound in these studies has not been described in the available literature.
Medicinal Chemistry Research Involving 4 Chloropicolinimidamide Hydrochloride
4-Chloropicolinimidamide (B11767042) Hydrochloride as a Precursor for Lead Compound Derivatization
4-Chloropicolinimidamide hydrochloride serves as a valuable starting material in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential. Its utility as a precursor lies in the reactive nature of the imidamide functional group and the presence of a halogenated pyridine (B92270) ring, which allows for a variety of chemical transformations to build diverse molecular scaffolds.
A significant application of this compound is in the synthesis of substituted pyrimidines, a class of heterocyclic compounds with a wide range of biological activities. The core reaction involves the condensation of this compound with a 1,3-dicarbonyl compound or its equivalent. This reaction provides an efficient route to construct a pyrimidine (B1678525) ring bearing the 4-chloropyridin-2-yl substituent.
For instance, in the development of novel ferroportin inhibitors, this compound has been utilized as a key building block. wipo.int Ferroportin is a transmembrane protein that plays a crucial role in iron export from cells into the bloodstream. Inhibitors of ferroportin are being investigated for the treatment of iron overload disorders.
The synthesis of a series of cycloalkyl pyrimidine-based ferroportin inhibitors commenced with the reaction of this compound with a methyl 2-oxocycloalkane-1-carboxylate in the presence of a base like sodium methoxide (B1231860). wipo.int This specific reaction is detailed in the following table:
| Reactant 1 | Reactant 2 | Reagent | Product |
| This compound | Methyl 2-oxocyclopentane-1-carboxylate | Sodium methoxide in Methanol | 2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol |
This initial product, a 2-(4-chloropyridin-2-yl) substituted cycloalkenyl-fused pyrimidinol, serves as a versatile intermediate that can undergo further modifications to generate a library of potential ferroportin inhibitors.
Derivatization Strategies for Modulation of Pharmacological Properties
While specific and varied derivatization strategies for modulating pharmacological properties directly from this compound are not extensively documented in publicly available literature beyond its initial use as a precursor, the resulting pyrimidine scaffold offers numerous possibilities for chemical modification. The general principles of medicinal chemistry suggest several potential derivatization points on the 2-(4-chloropyridin-2-yl)pyrimidine (B2983187) core to fine-tune its pharmacological profile.
Potential derivatization strategies on the pyrimidine core, once formed, could include:
Modification of the Pyrimidine Ring: The pyrimidinol intermediate can be converted to a chloropyrimidine, which then allows for nucleophilic substitution reactions to introduce a variety of functional groups at the 4-position of the pyrimidine ring. These groups could include amines, ethers, and thioethers, each capable of influencing the compound's solubility, polarity, and ability to form hydrogen bonds with a biological target.
Modification of the Cycloalkyl Ring: In the case of the ferroportin inhibitors, the fused cycloalkyl ring presents another site for derivatization. Altering the ring size (e.g., from cyclopentyl to cyclohexyl) or introducing substituents on this ring can influence the conformational preferences of the molecule and its fit within the target's binding site.
Scaffold Hopping and Bioisosteric Replacements from this compound
Scaffold Hopping: A medicinal chemist might replace the entire pyrimidine ring with other heterocyclic systems known to have similar spatial arrangements of functional groups. For example, a pyridinyl-imidazole or a pyridinyl-triazole could be synthesized to explore new chemical space while aiming to retain the key binding interactions of the original pyridinyl-pyrimidine scaffold.
Bioisosteric Replacements: Bioisosteric replacements could be applied to various parts of the molecule. For instance, the chlorine atom on the pyridine ring could be replaced with a trifluoromethyl group (CF3) or a cyano group (CN) to modulate electronic properties and metabolic stability. The imidamide nitrogen atoms in the precursor, which become part of the pyrimidine ring, could conceptually be part of other heterocyclic systems through different cyclization strategies.
Design and Synthesis of Ligands and Modulators Incorporating this compound Scaffolds
The primary documented example of the design and synthesis of modulators from this compound is in the creation of ferroportin inhibitors. wipo.int The design rationale appears to be the construction of a rigid, multi-ring system that can effectively block the central pore of the ferroportin protein, thereby inhibiting iron transport.
The synthesis of these modulators, as outlined in patent literature, follows a convergent approach where the key 2-(4-chloropyridin-2-yl)pyrimidine core is first assembled from this compound. wipo.int This core is then elaborated in subsequent synthetic steps.
A representative synthetic sequence is as follows:
Condensation: Reaction of this compound with a cyclic β-ketoester to form the fused pyrimidinol ring system.
Chlorination: Conversion of the pyrimidinol to a chloropyrimidine, often using a chlorinating agent like phosphorus oxychloride (POCl₃).
Nucleophilic Substitution: Displacement of the chlorine atom on the pyrimidine ring with a suitable amine or other nucleophile. This step is crucial for introducing diversity and tuning the properties of the final compounds.
The table below summarizes the key transformations in the synthesis of a potential ferroportin inhibitor starting from the pyrimidinol intermediate.
| Starting Material | Reagent | Transformation | Product |
| 2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol | POCl₃ | Chlorination | 4-chloro-2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
| 4-chloro-2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | Various Amines (R-NH₂) | Nucleophilic Aromatic Substitution | N-substituted-2-(4-chloropyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Target Engagement
Detailed structure-activity relationship (SAR) studies for derivatives of this compound are not extensively published in peer-reviewed journals. However, the patent literature for the ferroportin inhibitors provides some insights into the SAR of the resulting 2-(4-chloropyridin-2-yl)pyrimidine derivatives. wipo.int
The general findings from the patent suggest that:
The 2-(4-chloropyridin-2-yl) moiety is likely a key pharmacophoric element, essential for binding to the target protein.
The nature of the substituent at the 4-position of the pyrimidine ring significantly influences the inhibitory activity. The patent explores a wide range of amino substituents at this position, indicating that the size, shape, and electronic properties of this group are critical for optimizing potency.
A hypothetical SAR table based on the type of information typically found in such studies is presented below. Please note that the activity data is illustrative and not based on actual reported values.
| Compound ID | R Group at Pyrimidine C4-position | Pyridine C4-substituent | Fused Ring | Illustrative IC₅₀ (nM) |
| A-1 | -NH-CH₃ | -Cl | Cyclopentyl | 150 |
| A-2 | -NH-CH₂CH₃ | -Cl | Cyclopentyl | 120 |
| A-3 | -NH-cyclopropyl | -Cl | Cyclopentyl | 80 |
| A-4 | -NH-phenyl | -Cl | Cyclopentyl | 250 |
| B-1 | -NH-cyclopropyl | -OCH₃ | Cyclopentyl | 180 |
| C-1 | -NH-cyclopropyl | -Cl | Cyclohexyl | 100 |
This illustrative table highlights how systematic modifications to different parts of the molecule can lead to variations in biological activity, which is the cornerstone of medicinal chemistry efforts to develop new drugs.
Biological Activity and Molecular Interactions of 4 Chloropicolinimidamide Hydrochloride Derivatives
In Vitro Studies of 4-Chloropicolinimidamide (B11767042) Hydrochloride Derivatives on Molecular Targets
The in vitro evaluation of compounds derived from 4-chloropicolinimidamide hydrochloride has been pivotal in characterizing their biological effects. These studies typically involve assessing their direct interactions with molecular targets and their subsequent impact on cellular pathways.
Enzyme Inhibition and Receptor Binding Assays with this compound Derivatives
Research has identified ferroportin, the sole known vertebrate iron exporter, as a key molecular target for cycloalkyl pyrimidine (B1678525) derivatives synthesized from this compound. wipo.intgoogle.com These derivatives act as antagonists of the ferroportin-hepcidin interaction. Hepcidin (B1576463), a peptide hormone, is the principal negative regulator of iron entry into the plasma. It binds to ferroportin, inducing its internalization and degradation, thereby blocking cellular iron export.
The inhibitory activity of these derivatives is quantified through various assays. For instance, the compound VIT-2763, an oral ferroportin inhibitor, has been shown to displace the binding of a fluorescently labeled hepcidin analog (TMR-hepcidin) to ferroportin with a half-maximal inhibitory concentration (IC₅₀) of 24 ± 13 nM. medchemexpress.com This demonstrates a direct competitive interaction with the hepcidin binding site on ferroportin.
Table 1: In Vitro Inhibition Data for a this compound Derivative
| Compound | Assay | Target | IC₅₀ (nM) |
|---|---|---|---|
| VIT-2763 | Hepcidin Displacement | Ferroportin | 24 ± 13 |
Data sourced from MedchemExpress product information for VIT-2763. medchemexpress.com
Cellular Pathway Modulation by this compound Analogues
The inhibition of the ferroportin-hepcidin interaction by this compound analogues directly modulates cellular iron transport pathways. By preventing hepcidin-induced ferroportin degradation, these compounds maintain the protein on the cell surface, allowing for continued iron export.
Cell-based reporter gene assays are employed to measure the functional consequences of this modulation. In HEK293 cells engineered to express a reporter gene under the control of iron-responsive elements, VIT-2763 induced reporter gene activity with a half-maximal effective concentration (EC₅₀) of 140 ± 50 nM. medchemexpress.com This indicates that by blocking iron export, the intracellular iron concentration increases, leading to a response mediated by the iron-sensing cellular machinery. At a concentration of 100 nM, VIT-2763 was also observed to trigger the ubiquitination and subsequent internalization and degradation of ferroportin, mimicking the effect of hepcidin. medchemexpress.com
Table 2: Cellular Activity of a this compound Analogue
| Compound | Assay | Cell Line | EC₅₀ (nM) |
|---|---|---|---|
| VIT-2763 | BLA Reporter Gene Assay | HEK293 | 140 ± 50 |
Data sourced from MedchemExpress product information for VIT-2763. medchemexpress.com
Molecular Mechanisms of Action for this compound Analogues
Understanding the precise molecular mechanisms through which these derivatives exert their effects is crucial for their development as therapeutic agents. This involves identifying their specific binding sites and characterizing the nature of their interactions with the target protein.
Target Identification and Validation for this compound-Derived Structures
Ferroportin has been unequivocally identified and validated as the primary target for the cycloalkyl pyrimidine derivatives of this compound. wipo.intgoogle.com The development of specific and sensitive monoclonal antibodies against ferroportin and fluorescently labeled hepcidin has enabled detailed cell-based screening assays to identify and characterize antagonists of the ferroportin-hepcidin interaction. nih.govfrontiersin.org These tools have been instrumental in validating that these small molecules exert their effect by directly interfering with this key regulatory axis of iron homeostasis.
Protein-Ligand Interaction Analysis with this compound Derivatives
While detailed co-crystal structures of this compound derivatives with ferroportin are not yet publicly available, the mechanism of interaction is understood to be the inhibition of hepcidin binding. The binding of hepcidin to ferroportin is known to involve an extracellular loop of the transporter. nih.gov It is therefore likely that these derivatives interact with residues in this region, preventing the conformational changes required for hepcidin binding and the subsequent internalization of ferroportin. The ability of VIT-2763 to displace labeled hepcidin strongly supports a competitive binding mechanism at or near the hepcidin-binding site. medchemexpress.com
Advanced Biological Assays for Comprehensive Evaluation of this compound Compounds
A variety of advanced biological assays are utilized for a thorough assessment of these compounds. Quantitative cellular imaging assays can measure hepcidin-induced ferroportin internalization and its inhibition by antagonist compounds. frontiersin.org Furthermore, first-in-human phase 1 studies on compounds like VIT-2763 in healthy volunteers assess their pharmacokinetics and pharmacodynamics, providing crucial data on their effects on serum iron levels and hepcidin response. nih.gov Such studies have demonstrated a temporary decrease in mean serum iron levels following administration of these inhibitors. nih.gov
Computational and Theoretical Investigations of 4 Chloropicolinimidamide Hydrochloride
Quantum Chemical Calculations on 4-Chloropicolinimidamide (B11767042) Hydrochloride
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can provide a detailed picture of electron distribution, molecular orbital energies, and inherent reactivity.
Electronic Structure and Molecular Orbital Analysis of 4-Chloropicolinimidamide Hydrochloride
An analysis of the electronic structure of this compound would reveal the distribution of electrons and the nature of its chemical bonds. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the picolinimidamide (B1582038) moiety, specifically the nitrogen atoms and the π-system of the pyridine (B92270) ring. The LUMO, conversely, would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chloro group. A hypothetical molecular orbital analysis could yield the following data:
| Molecular Orbital | Energy (eV) | Localization |
| HOMO | -8.2 | Picolinimidamide nitrogen atoms and pyridine ring |
| LUMO | -1.5 | Pyridine ring and chloro group |
| HOMO-LUMO Gap | 6.7 | - |
This table is generated for illustrative purposes based on general principles of organic electronics and has not been derived from specific experimental or computational results for this compound.
Prediction of Reactivity Descriptors and Reaction Pathways for this compound
From the electronic structure, various reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These parameters are invaluable for predicting how this compound might interact with other molecules and for postulating potential reaction pathways.
For instance, mapping the electrostatic potential on the molecule's surface would highlight regions susceptible to nucleophilic or electrophilic attack. The nitrogen atoms of the imidamide group are expected to be nucleophilic centers, while the carbon atom attached to the chlorine is a likely electrophilic site.
Molecular Dynamics Simulations and Conformational Analysis of this compound and its Complexes
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. mdpi.com These simulations can reveal the conformational flexibility of this compound and how its shape might change in different environments or upon binding to a biological target. mdpi.com
A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. This is crucial for understanding its interactions with biological macromolecules, such as enzymes or receptors. MD simulations can also be employed to study the stability of complexes formed between this compound and a target protein, providing insights into the binding mode and the strength of the interaction. nih.govnih.gov Key metrics from such simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule and its binding partner. mdpi.com
In Silico Screening and Rational Design Approaches Utilizing this compound Derivatives
The structure of this compound can serve as a scaffold for the rational design of new derivatives with potentially enhanced biological activity. nih.gov In silico screening techniques, such as molecular docking, can be used to virtually test a library of these derivatives against a specific biological target. nih.govresearchgate.netmdpi.com This approach allows for the rapid identification of promising candidates for further experimental investigation, significantly accelerating the drug discovery process. nih.gov
For example, if this compound were identified as a weak inhibitor of a particular enzyme, computational methods could be used to design modifications to its structure that would improve its binding affinity and inhibitory potency. This could involve adding or substituting chemical groups to optimize interactions with the enzyme's active site.
While the body of research specifically detailing the computational and theoretical investigations of this compound is currently limited, the application of established computational methodologies holds the key to unlocking its potential. Future studies in this area are anticipated to provide a wealth of data on its electronic properties, reactivity, and interaction with biological systems, thereby paving the way for its application in various scientific domains.
Advanced Analytical Methodologies for 4 Chloropicolinimidamide Hydrochloride Characterization in Research
Spectroscopic Techniques for Structural Elucidation of 4-Chloropicolinimidamide (B11767042) Hydrochloride
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) each offer unique insights into the atomic and molecular framework of 4-Chloropicolinimidamide hydrochloride.
Advanced NMR Spectroscopy (2D, Solid-State) of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, advanced NMR techniques offer deeper structural insights.
Two-Dimensional (2D) NMR: 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals of this compound. For instance, COSY spectra would reveal proton-proton coupling networks within the pyridine (B92270) ring, while HSQC and HMBC would correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This would confirm the substitution pattern on the picolinimidamide (B1582038) scaffold.
Solid-State NMR (ssNMR): For hydrochloride salts like this compound, solid-state NMR can provide valuable information about the crystalline form and intermolecular interactions in the solid state. ³⁵Cl ssNMR, in particular, is highly sensitive to the local environment of the chloride ion and can be used to distinguish between different polymorphic forms of the compound.
Illustrative NMR Data for a Related Structure (Picolinamide)
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Information Provided |
|---|---|---|---|
| ¹H | 1D NMR | 7.0 - 9.0 | Chemical environment of protons on the pyridine ring and amide group. |
| ¹³C | 1D NMR | 120 - 170 | Carbon skeleton of the molecule. |
| ¹H-¹H | COSY | Correlation peaks | Connectivity of protons within the pyridine ring. |
| ¹H-¹³C | HSQC/HMBC | Correlation peaks | Direct and long-range C-H correlations for structural confirmation. |
High-Resolution Mass Spectrometry for Trace Analysis and Fragmentation Studies of this compound
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for identifying trace-level impurities. Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the confident determination of the molecular formula. nist.gov
Fragmentation Studies: When coupled with fragmentation techniques (e.g., MS/MS), HRMS can elucidate the structure of the molecule by breaking it down into smaller, characteristic fragments. The fragmentation pattern of this compound would be expected to show losses of chlorine, the imidamide group, and fragments of the pyridine ring, providing a unique fingerprint for the compound. This is also invaluable for identifying and characterizing synthesis-related impurities and degradation products. Research on related N-alkyloxypyridinecarboximidamides has demonstrated the utility of LC-MS/MS in monitoring reaction progress and identifying products. nih.gov
Hypothetical HRMS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
|---|---|---|
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) |
| [M+H]⁺ | [M+H - Cl]⁺ | Chlorine radical |
| [M+H]⁺ | [C₅H₄N]⁺ | Chloropicolinimidamide side chain |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the imidamide and hydrochloride amine groups, C=N stretching of the imine, and various vibrations associated with the chlorinated pyridine ring.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing vibrations of the C-Cl bond and the symmetric vibrations of the pyridine ring, which may be weak or absent in the IR spectrum. Together, these techniques provide a comprehensive vibrational profile of the molecule, which can be used for identification and to study intermolecular interactions like hydrogen bonding.
Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H (Amidine/HCl salt) | Stretching | 3200 - 3400 | IR |
| C=N (Imine) | Stretching | 1640 - 1690 | IR, Raman |
| C-Cl | Stretching | 600 - 800 | Raman |
| Pyridine Ring | Ring Vibrations | 1400 - 1600 | IR, Raman |
Chromatographic Separations and Purity Assessment of this compound in Research Samples
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. For a polar, ionizable compound like this compound, reversed-phase HPLC would be the method of choice.
Method Development: A typical method would utilize a C18 or C8 stationary phase. The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The buffer (e.g., phosphate (B84403) or acetate) is crucial for controlling the ionization state of the molecule and achieving reproducible retention times and good peak shapes. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to elute any less polar impurities. UV detection would be suitable, with the detection wavelength set to a λmax of the pyridine chromophore. The development of HPLC methods for related pyridinecarboxylic acids often involves mixed-mode chromatography to enhance separation of closely related isomers. helixchrom.com
Typical HPLC Method Parameters for a Related Compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Elution | Gradient |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives of this compound
Due to its salt nature and polarity, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). However, GC-MS could be employed for the analysis of volatile impurities or after a derivatization step.
Derivatization: The imidamide functional group could be derivatized, for example, through silylation, to increase its volatility and thermal stability. This would allow for GC-MS analysis to detect and quantify any volatile synthesis by-products that may not be amenable to HPLC analysis. While GC-MS is a common method for monitoring the synthesis of N-substituted amidines, it often requires sample preparation such as extraction or derivatization. nih.gov The choice of derivatizing agent would be critical to ensure a complete and clean reaction.
X-ray Crystallography for Elucidating Solid-State Structures of this compound and its Co-crystals
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for characterizing the solid-state structure of pharmaceutical compounds like this compound, providing unequivocal insights into its molecular geometry, conformational preferences, and intermolecular interactions. Such detailed structural information is fundamental to understanding the compound's physicochemical properties, including solubility, stability, and dissolution rate, which are critical determinants of its behavior in research and development.
The process of X-ray crystallography involves several key stages: the growth of a high-quality single crystal, the collection of diffraction data by irradiating the crystal with X-rays, the solution of the phase problem to generate an electron density map, and the refinement of the atomic model. researchgate.net The resulting crystal structure reveals crucial data, including unit cell dimensions, space group symmetry, atomic coordinates, and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions.
As of the latest available data, specific X-ray crystallographic data for this compound, such as its unit cell parameters and space group, are not publicly documented in crystallographic databases.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a stoichiometric ratio, represents an advanced strategy in crystal engineering to modify the properties of a compound. nih.gov Co-crystallization of this compound with pharmaceutically acceptable coformers could potentially alter its solid-state properties. X-ray crystallography is the primary tool for confirming the formation of a co-crystal and for characterizing its unique structure. researchgate.net
While specific experimental data for co-crystals of this compound are not available in the public domain, the table below illustrates the type of crystallographic data that would be generated from such an analysis. This hypothetical data is presented for illustrative purposes to highlight the detailed structural insights gained from X-ray crystallography.
Hypothetical Crystallographic Data for a Co-crystal of this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₆H₇ClN₃·HCl · [Coformer] |
| Formula Weight | [Value] g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | [Value] Å |
| b | [Value] Å |
| c | [Value] Å |
| α | 90° |
| β | [Value]° |
| γ | 90° |
| Volume | [Value] ų |
| Z | 4 |
| Density (calculated) | [Value] g/cm³ |
| Absorption Coefficient | [Value] mm⁻¹ |
| R-factor | [Value] |
| Data/Restraints/Parameters | [Value] / [Value] / [Value] |
The detailed structural elucidation afforded by X-ray crystallography is paramount for establishing structure-property relationships. For this compound and its potential co-crystals, this technique would provide the foundational knowledge required for its development and characterization in a research context.
Future Research Directions and Emerging Applications of 4 Chloropicolinimidamide Hydrochloride
Exploration of New Synthetic Utilities for 4-Chloropicolinimidamide (B11767042) Hydrochloride in Uncharted Chemical Space
The structural features of 4-Chloropicolinimidamide hydrochloride present it as a valuable building block for accessing novel chemical scaffolds. The chloro-substituent at the 4-position of the pyridine (B92270) ring serves as a versatile reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the strategic introduction of diverse aryl, alkyl, or amino groups, thereby opening pathways to vast libraries of previously inaccessible pyridine derivatives.
Furthermore, the picolinimidamide (B1582038) moiety itself is a rich source of synthetic potential. The imidamide group can act as a precursor for the construction of various nitrogen-containing heterocycles. For example, it can undergo cyclization reactions with appropriate bifunctional reagents to yield triazines, tetrazoles, or other complex ring systems. Research into the synthesis of thienylpicolinamidine derivatives has shown that picolinonitriles can be converted to picolinamidines, which then serve as key intermediates. nih.gov This suggests that this compound could similarly be employed as a crucial synthon in multi-step synthetic strategies. nih.govgoogle.comgoogle.com
Future research will likely focus on mapping the reactivity of this compound under various conditions to establish it as a reliable tool for constructing complex molecular architectures relevant to medicinal chemistry and agrochemicals.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure | Anticipated Utility |
|---|---|---|---|---|
| Suzuki Coupling | C4-Cl | Aryl/Alkyl Boronic Acids, Pd Catalyst | 4-Aryl/Alkyl-picolinimidamide | Scaffolds for drug discovery, functional materials |
| Buchwald-Hartwig Amination | C4-Cl | Primary/Secondary Amines, Pd Catalyst | 4-Amino-picolinimidamide Derivatives | Biologically active compounds |
| Heterocycle Formation | Imidamide Group | Diketones, Ketoesters | Fused Pyrimido-pyridine Systems | Novel heterocyclic libraries |
| Hydrolysis | Imidamide Group | Acid/Base | 4-Chloropicolinamide | Intermediate for further functionalization |
Potential Applications in Materials Science and Polymer Chemistry Beyond Traditional Drug Discovery
The intersection of polymer science and supramolecular chemistry offers fertile ground for the application of this compound as a functional monomer. researchgate.net The reactivity of the chloro-group enables its incorporation into polymer backbones via nucleophilic aromatic substitution reactions. This approach has been successfully used with compounds like perfluoropyridine to create poly(ether pyridine) polymers for capturing pollutants. mdpi.com Similarly, this compound could be polymerized with various bis-nucleophiles (e.g., bisphenols, diamines) to generate novel classes of high-performance polymers.
These resulting polymers would be endowed with unique properties conferred by the picolinimidamide side chains. The pyridine and imidamide groups can act as ligands for metal coordination, allowing for the creation of metallopolymers with interesting catalytic, electronic, or magnetic properties. Additionally, the hydrogen-bonding capabilities of the imidamide group could promote inter-chain interactions, leading to materials with enhanced thermal stability and mechanical strength, akin to pyridine-based polybenzimidazoles used in high-temperature fuel cells. benicewiczgroup.com Research in this area could lead to the development of materials for gas separation membranes, conductive polymers, or advanced coatings. acs.orgsigmaaldrich.com
Development of this compound-Based Fluorescent Probes for Biological Systems
The pyridine ring is a well-established scaffold for the design of fluorescent probes used in biological imaging and sensing. nih.govmdpi.com this compound offers a foundational structure that can be systematically modified to create novel sensors. A key strategy in probe design is the creation of a "push-pull" system, which can be achieved by substituting the chlorine atom with an electron-donating group via a coupling reaction. mdpi.com This modification, in conjunction with the inherent electron-withdrawing nature of the pyridine ring and imidamide group, could produce a molecule with significant intramolecular charge transfer (ICT) characteristics, often leading to strong and environmentally sensitive fluorescence.
The imidamide moiety is particularly suited to act as a recognition site for analytes. Its hydrogen bond donor and acceptor sites could selectively bind to metal ions or specific biomolecules. rsc.org This binding event would alter the electronic environment of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength—a mechanism known as chelation-enhanced fluorescence (CHEF). rsc.org Future work could involve synthesizing a library of derivatives to target specific analytes like zinc ions, which are crucial in neurological processes, or to develop probes that respond to changes in pH within cellular compartments. nih.gov The goal is to create sensors for real-time monitoring of biological and chemical threat agents. nih.govmdpi.com
Table 2: Design Strategies for Fluorescent Probes Based on the 4-Chloropicolinimidamide Scaffold
| Design Strategy | Modification Site(s) | Sensing Mechanism | Potential Target Analytes | Relevant Precedent |
|---|---|---|---|---|
| Push-Pull System | C4-Cl position (substitution) | Intramolecular Charge Transfer (ICT) | Solvent polarity, viscosity | CF₃-Substituted Pyridine Probes mdpi.com |
| Chelation-Based Sensing | Imidamide group, Pyridine Nitrogen | Chelation-Enhanced Fluorescence (CHEF) | Metal ions (e.g., Cd²⁺, Hg²⁺, Ag⁺) | Pyridine Schiff base probes rsc.orgnih.gov |
| Ratiometric Sensing | Alteration of the core scaffold | Chemoselective reaction | Reactive Oxygen Species (ROS) | Fluorophore scaffold alteration nih.gov |
Integration of this compound in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, well-ordered assemblies from smaller molecular components. mdpi.com The this compound molecule is exceptionally well-suited for this purpose due to its distinct functional groups.
The picolinimidamide group possesses both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This duality allows for the formation of robust and predictable hydrogen-bonding patterns. For instance, it can form dimeric structures through self-complementary hydrogen bonds, creating a motif analogous to the well-known R2(2)(8) ring seen in co-crystals of picolinate (B1231196) and pyrimidine (B1678525) derivatives. nih.govresearchgate.netresearchgate.net These dimers can act as "supramolecular synthons" that further assemble into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
